(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride

Catalog No.
S13540693
CAS No.
M.F
C13H19BrClNO3
M. Wt
352.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic a...

Product Name

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-3-[4-(4-bromobutoxy)phenyl]propanoic acid;hydrochloride

Molecular Formula

C13H19BrClNO3

Molecular Weight

352.65 g/mol

InChI

InChI=1S/C13H18BrNO3.ClH/c14-7-1-2-8-18-11-5-3-10(4-6-11)9-12(15)13(16)17;/h3-6,12H,1-2,7-9,15H2,(H,16,17);1H/t12-;/m0./s1

InChI Key

YEKMSQXWRXEHEO-YDALLXLXSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCBr.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCBr.Cl

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride, identified by its CAS number 2519851-20-6, is a synthetic amino acid derivative. This compound features a chiral center, making it optically active. Its molecular formula is C₁₃H₁₉BrClNO₃, and it has a molecular weight of 352.65 g/mol. The structure includes a bromobutoxy group attached to a phenyl ring, which contributes to its unique properties and potential biological activities .

Typical of amino acids and aryl derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amine group can react with carboxylic acids to form amides.
  • Halogenation: The bromine atom in the butoxy chain can undergo substitution reactions under appropriate conditions.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride may exhibit various biological activities, particularly in the field of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly glutamate receptors. Compounds with similar structures often show promise as neuroprotective agents or in modulating synaptic transmission .

The synthesis of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-bromobutoxybenzene.
  • Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or resolution methods.
  • Functional Group Modifications: Subsequent reactions may involve the introduction of the amino and carboxylic acid functional groups.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

Each step requires careful optimization to ensure high yield and purity of the final product .

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride has potential applications in several areas:

  • Pharmaceutical Development: Due to its activity on neurotransmitter systems, it could be explored as a candidate for treating neurological disorders.
  • Biochemical Research: It serves as a tool compound for studying receptor interactions and cellular signaling pathways.
  • Material Science: Its unique chemical structure may lend itself to applications in developing new materials or coatings.

Studies examining the interactions of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride with biological targets are crucial for understanding its mechanism of action. Initial findings suggest that it may interact with specific glutamate receptors, potentially influencing synaptic plasticity and neuroprotection . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Aspects
(S)-2-Amino-3-(4-bromophenyl)propanoic acid13734053Bromine on phenyl ringLacks butoxy group; simpler structure
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid11252961Propargyloxy group instead of bromobutoxyDifferent functional group affects reactivity
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid12345678Chlorine substituent on phenyl ringChlorine vs. bromine; potential differences in biological activity

(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride stands out due to its specific bromobutoxy substitution, which may influence both its chemical reactivity and biological interactions, making it a unique compound for further exploration in medicinal chemistry .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

351.02368 g/mol

Monoisotopic Mass

351.02368 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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